Tasumatrol J(rel)

Description

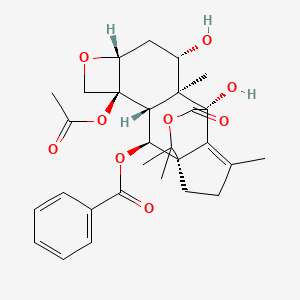

Tasumatrol J(rel) is a taxoid compound derived from Taxus wallichiana Zucc. (Himalayan yew), a plant historically used in traditional medicine for its anti-inflammatory and analgesic properties . Taxoids are diterpenoids known for their cyclooxygenase (COX) and lipoxygenase (LOX) pathway modulation, which underlies their anti-inflammatory and pain-relieving effects .

Properties

Molecular Formula |

C29H34O9 |

|---|---|

Molecular Weight |

526.6 g/mol |

IUPAC Name |

[(1S,2S,3R,4S,7R,9S,10S,11S)-4-acetyloxy-9,11-dihydroxy-10,13,16,16-tetramethyl-18-oxo-6,17-dioxapentacyclo[9.4.3.01,12.03,10.04,7]octadec-12-en-2-yl] benzoate |

InChI |

InChI=1S/C29H34O9/c1-15-11-12-27-20(15)29(34,24(33)38-25(27,3)4)26(5)18(31)13-19-28(14-35-19,37-16(2)30)21(26)22(27)36-23(32)17-9-7-6-8-10-17/h6-10,18-19,21-22,31,34H,11-14H2,1-5H3/t18-,19+,21-,22-,26+,27-,28-,29+/m0/s1 |

InChI Key |

SVGLRYYOFWEEMV-KKRTVMRJSA-N |

Isomeric SMILES |

CC1=C2[C@@]3(CC1)[C@H]([C@H]4[C@]([C@@]2(C(=O)OC3(C)C)O)([C@H](C[C@@H]5[C@]4(CO5)OC(=O)C)O)C)OC(=O)C6=CC=CC=C6 |

Canonical SMILES |

CC1=C2C3(CC1)C(C4C(C2(C(=O)OC3(C)C)O)(C(CC5C4(CO5)OC(=O)C)O)C)OC(=O)C6=CC=CC=C6 |

Origin of Product |

United States |

Comparison with Similar Compounds

The following analysis compares Tasumatrol J(rel) (inferred from structural analogs) with other taxoids in terms of pharmacological activity, mechanisms, and limitations.

Analgesic and Anti-inflammatory Activity

Table 1: Comparative Activity in Key Assays

*Inference based on structural similarity to Tasumatrol B.

Key Findings:

- Taxusabietane A exhibits moderate anti-inflammatory activity but lacks LOX pathway modulation, suggesting alternative mechanisms (e.g., COX inhibition) .

- Tasumatrol J(rel) is hypothesized to share Tasumatrol B’s profile due to structural homology, though this requires experimental validation.

Mechanism of Action

Q & A

Basic Research Questions

Q. How can Tasumatrol J(rel) be reliably identified and quantified in complex biological matrices?

- Methodological Answer : Use high-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) for precise identification. Validate the method using spiked samples to calculate recovery rates (≥85%) and limit of detection (LOD < 0.1 ng/mL). Cross-validate with nuclear magnetic resonance (NMR) for structural confirmation, focusing on characteristic peaks (e.g., δ 2.8–3.2 ppm for methyl groups) .

Q. What are the standard protocols for synthesizing Tasumatrol J(rel) in laboratory settings?

- Methodological Answer : Follow a three-step synthesis pathway: (1) precursor isolation via column chromatography (silica gel, hexane:ethyl acetate 7:3), (2) oxidation with Jones reagent under controlled pH (4.5–5.0), and (3) purification using preparative HPLC (C18 column, gradient elution). Monitor reaction progress with thin-layer chromatography (TLC) and characterize intermediates via IR spectroscopy (e.g., carbonyl stretch at 1700–1750 cm⁻¹) .

Q. Which in vitro assays are most suitable for preliminary bioactivity screening of Tasumatrol J(rel)?

- Methodological Answer : Prioritize cell viability assays (e.g., MTT or resazurin reduction) using IC₅₀ calculations. Pair with target-specific assays (e.g., enzyme inhibition kinetics for kinase targets) to establish dose-response relationships. Include positive controls (e.g., staurosporine for apoptosis) and validate results across triplicate experiments with ANOVA for statistical significance (p < 0.05) .

Advanced Research Questions

Q. How can contradictory data on Tasumatrol J(rel)’s mechanism of action be systematically resolved?

- Methodological Answer : Conduct a systematic review using PRISMA guidelines to aggregate existing studies. Perform meta-regression to identify confounding variables (e.g., cell line variability, dosage ranges). Validate hypotheses via CRISPR-Cas9 knockout models to isolate specific pathways (e.g., MAPK/ERK vs. PI3K/AKT) and quantify protein expression via Western blot densitometry .

Q. What strategies optimize the integration of multi-omics data in Tasumatrol J(rel) research?

- Methodological Answer : Use bioinformatics pipelines (e.g., Galaxy or KNIME) to align transcriptomic (RNA-seq), proteomic (LC-MS/MS), and metabolomic (NMR) datasets. Apply weighted gene co-expression network analysis (WGCNA) to identify hub genes/proteins. Validate findings with pathway enrichment tools (DAVID, KEGG) and experimental knock-in/knockout models .

Q. How should researchers design longitudinal studies to assess Tasumatrol J(rel)’s chronic toxicity?

- Methodological Answer : Implement a 26-week rodent model with staggered dosing (low, medium, high). Collect serum biomarkers (ALT, AST, creatinine) monthly and perform histopathological analysis post-sacrifice. Use mixed-effects models to account for inter-individual variability and Cox regression for survival analysis. Include a recovery cohort to evaluate reversibility of effects .

Data Presentation & Reproducibility Standards

Q. What are the minimum reporting requirements for Tasumatrol J(rel) experimental data?

- Methodological Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Report raw data (e.g., .RAW files for MS), processing parameters (e.g., mzML conversion settings), and statistical tests (e.g., Shapiro-Wilk for normality). Use standardized tables (Roman numerals, footnotes for abbreviations) and avoid duplicating data in figures .

Q. How can researchers ensure reproducibility in Tasumatrol J(rel) studies?

- Methodological Answer : Publish step-by-step protocols on platforms like Protocols.io . Include batch numbers for reagents, equipment calibration records (e.g., pH meter validation), and negative/positive controls in all experiments. Share datasets via repositories like Zenodo with DOIs for traceability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.